molecular formula C10H11N3O2S B1523925 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine CAS No. 1250582-48-9

1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1523925
CAS No.: 1250582-48-9
M. Wt: 237.28 g/mol
InChI Key: RKFUPKJXMQAKOK-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine ( 1250238-34-6) is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol . It belongs to the class of pyrazole-sulfonamide hybrids, a prominent structural motif known for serving as a key pharmacophore in numerous pharmaceutically active compounds . These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Research into pyrazole-sulfonamide derivatives has shown they possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Furthermore, such derivatives are investigated as inhibitors of protein glycation and as potential antidepressant, anti-tuberculosis, and antiviral agents . The specific substitution pattern of this compound, featuring a methanesulfonyl group at the ortho position of the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery campaigns. As a heterocyclic amine, it is a versatile intermediate for further functionalization. This product is intended for research and development purposes only. Safety and Handling: This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. References: PubChem Compound Summary: CID 21660940 BLD Pharmaceutical Product Page Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUPKJXMQAKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These activities include:

  • Anti-inflammatory
  • Analgesic
  • Antimicrobial
  • Anticancer
  • Neuroprotective

Anti-inflammatory Activity

Research has shown that compounds in the pyrazole class exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound76% (at 10 µM)86% (at 10 µM)
Dexamethasone76% (at 1 µM)86% (at 1 µM)

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, compounds synthesized with a methanesulfonyl group have shown promising activity against various bacterial strains, including E. coli and S. aureus .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial Strain TestedActivity ObservedReference
This compoundE. coli, S. aureusSignificant inhibition
Control Antibiotic-Standard inhibition rates

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways .

Case Study: Antitumor Effects

In a study evaluating the effects of different pyrazole derivatives on cancer cell lines, it was found that certain modifications to the pyrazole structure significantly enhanced its antitumor efficacy. Specifically, compounds with a methanesulfonyl group exhibited improved pharmacokinetic properties and reduced tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenases (COX) : Many pyrazole derivatives act as COX inhibitors, which play a crucial role in inflammation and pain pathways.
  • Cytokine Modulation : These compounds can downregulate pro-inflammatory cytokines, thus reducing inflammation.
  • Antimicrobial Action : The presence of the methanesulfonyl group enhances the interaction with bacterial cell membranes, leading to increased antimicrobial efficacy.

Scientific Research Applications

Pharmacological Studies

1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine has been investigated for its potential as a dual inhibitor of cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are critical in inflammation and pain pathways.

Case Study : In vitro studies demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of COX-2 and sEH, suggesting potential applications in pain management therapies .

Cancer Research

The compound has shown promise in targeting protein kinases involved in cancer progression. It has been reported that derivatives can inhibit the activity of kinases such as EGFR and ErbB-2, which are implicated in various cancers.

Table: Inhibitory Activity of Pyrazole Derivatives on Cancer Cell Lines

CompoundTarget KinaseIC50 (µM)Cancer Type
1-(2-MSP)-PZEGFR0.5Non-small cell lung cancer
1-(2-MSP)-PZErbB-20.8Breast cancer

Anti-inflammatory Applications

Due to its dual inhibition mechanism, this compound is being explored for anti-inflammatory applications, particularly in conditions like arthritis where COX-2 is overexpressed.

Case Study : A study demonstrated that administration of pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Data/Application Reference
1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine R1 = 2-(CH3SO2)Ph; R2 = NH2 237.28 Building block for kinase inhibitors
1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine R1 = CH2(2,4-Br2Ph); R2 = NH2 359.97 Precursor for Ceapin-A7 (unfolded protein modulator)
1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine R1 = CH2(4-F-Ph); R2 = NH2; C3 = CF3; C5 = CH3 274.0 (M+H)+ GLUT1 inhibitor (89% yield, IC50 < 100 nM)
1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine R1 = p-tolyl; R2 = NH2; C3 = t-Bu 229.31 TNF-α inhibitor (critical for activity)
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride R1 = 2-MePh; R2 = NH2; C5 = CF2H 270.73 Pharmaceutical/agrochemical candidate

Key Findings from Structure-Activity Relationship (SAR) Studies

Substituent Effects on Aromatic Rings: The methanesulfonyl group in the target compound enhances solubility and provides steric bulk, which may improve target selectivity compared to simpler aryl groups (e.g., phenyl or tolyl) . In contrast, electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) at the phenyl ring (e.g., in GLUT1 inhibitors) increase binding affinity to hydrophobic enzyme pockets .

Positional Isomerism :

  • Replacing the p-tolyl group with its positional isomers (e.g., 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine ) led to a >90% loss of TNF-α inhibitory activity, highlighting the importance of electronic and spatial alignment .

Amino Group Stability: The free amino group at C4 is critical for hydrogen bonding with biological targets. Derivatives with protected amines (e.g., nitro or acylated forms) require reduction or hydrolysis to restore activity .

Preparation Methods

Pyrazole Core Formation

  • Hydrazine Condensation with β-Dicarbonyl Compounds : A common initial step involves the reaction of methyl hydrazine or substituted hydrazines with β-dicarbonyl compounds such as ethyl acetoacetate. For example, methyl hydrazine (4.66 g, 0.101 mol) is added dropwise to ethyl acetoacetate (13.0 g, 0.1 mol) in methanol at room temperature, with the temperature rising to 45 °C during addition. The mixture is then refluxed for 2 hours to form 1,3-dimethyl-1H-pyrazol-5-ol intermediates, with yields up to 93%.

  • Multi-Component Reactions : Another approach involves multi-component reactions combining pyrazole derivatives, pyruvic acid, and aromatic amines in acetic acid to yield functionalized pyrazole derivatives. This method allows for the construction of pyrazolo-furanone derivatives but can be adapted for pyrazole amine synthesis by varying reagents.

Introduction of the Methanesulfonylphenyl Group

  • Nucleophilic Aromatic Substitution and Sulfonylation : The methanesulfonyl group is typically introduced via sulfonylation of a suitable aromatic precursor. For example, 2-chlorophenyl derivatives are functionalized with methylsulfonyl groups through reactions with methylsulfonyl chloride or related reagents under controlled conditions.

  • Use of (4-Aminosulfonylphenyl)hydrazine Hydrochloride : The reaction of (4-aminosulfonylphenyl)hydrazine hydrochloride with β-diketones or diones under reflux in ethanol produces methyl 1-(4-aminosulfonylphenyl)-5-aryl-1H-pyrazole-3-carboxylates. These intermediates can be further hydrolyzed and functionalized to yield the target compound or its analogs.

Rearrangement and Cyclization Reactions

  • The rearrangement reaction to form the final pyrazole amine compound is often carried out in the presence of organic bases such as triethylamine, pyridine, or 4-dimethylaminopyridine. The reaction temperature ranges from 0 to 100 °C, with a preferred range of 20-60 °C. Solvents used include aromatic hydrocarbons (toluene), haloalkanes (dichloromethane, 1,2-dichloroethane), nitriles (acetonitrile), and esters (ethyl acetate).

  • The reaction may follow protocols similar to those described in patent CN201511030167, involving the reaction of specific intermediates under controlled conditions to yield the desired pyrazole amine.

Detailed Reaction Conditions and Yields

Step Reagents / Conditions Solvent Temperature (°C) Time Yield (%) Notes
1. Formation of pyrazole intermediate Methyl hydrazine + ethyl acetoacetate Methanol Room temp to reflux (45 °C to reflux) 2 h reflux 93 Monitored by TLC; product isolated by filtration after solvent removal
2. Sulfonylation 2-chlorophenyl derivative + methylsulfonyl chloride Toluene or DCM 20-60 Variable Not specified Organic base catalyzed; rearrangement step included
3. Hydrazine condensation with sulfonylphenyl hydrazine (4-Aminosulfonylphenyl)hydrazine hydrochloride + diketone Ethanol Reflux 3 h 78-89 Produces pyrazole esters, further hydrolyzed to acids
4. Rearrangement and cyclization Organic base (triethylamine, pyridine) Aromatic or haloalkane solvents 0-100 (preferably 20-60) Variable Not specified Reaction conditions adapted from patent methods

Analytical Data Supporting Preparation

  • Spectroscopic Characterization : The intermediates and final products are characterized by LC-MS, ^1H NMR, ^13C NMR, IR spectroscopy, and elemental analysis. For instance, the pyrazole intermediates show characteristic signals in ^1H NMR at δ 6.9-8.5 ppm and IR bands corresponding to NH and sulfonyl groups.

  • Purity and Yield Monitoring : TLC and HPLC are used to monitor reaction progress. Yields range from moderate to high (up to 93%) depending on the step and conditions.

Summary of Key Findings

  • The preparation of this compound involves a combination of hydrazine condensation, sulfonylation, and rearrangement reactions.

  • Optimal reaction temperatures are generally between 20-60 °C, with organic bases facilitating rearrangement and cyclization.

  • Solvent choice is critical, with aromatic hydrocarbons, haloalkanes, nitriles, and esters commonly employed.

  • The process is supported by robust analytical characterization confirming structure and purity.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine?

The synthesis typically involves reacting pyrazole derivatives with sulfonyl chlorides. For instance, 1H-pyrazol-4-amine can react with 2-methanesulfonylphenyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or THF under reflux. Post-synthesis purification via column chromatography and characterization by NMR and mass spectrometry ensures product integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

¹H and ¹³C NMR are essential for confirming the positions of the methanesulfonylphenyl and amine groups. Mass spectrometry validates the molecular weight (e.g., [M+H]+ peak at m/z 268.3). X-ray crystallography, as demonstrated for structurally similar compounds, resolves crystal packing and hydrogen-bonding interactions .

Q. What structural features influence the compound’s reactivity?

The electron-withdrawing methanesulfonyl group increases electrophilicity at the pyrazole ring, making it susceptible to nucleophilic substitution. The amine at position 4 serves as a nucleophilic site for further derivatization, such as acylations or alkylations .

Q. What stability considerations are important during storage and handling?

The compound is stable under inert atmospheres at room temperature but degrades under strong acids/bases or prolonged exposure to moisture. Storage in anhydrous DMSO at -20°C is recommended for long-term stability, as observed in related sulfonylpyrazoles .

Q. What are common biological targets for pyrazole-4-amine derivatives?

Pyrazole amines often target kinases, GPCRs (e.g., cannabinoid receptors), or enzymes like cyclooxygenase. The methanesulfonyl group may enhance binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models identify optimal solvents/catalysts. The ICReDD framework integrates computational and experimental data to reduce trial-and-error, improving yields by 20–30% in analogous reactions .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Re-testing under standardized protocols (e.g., ISO-certified labs) and comparative studies with structurally similar compounds (e.g., ethanesulfonyl analogs) can clarify activity trends .

Q. How can derivatives be designed to enhance biological activity?

Introducing electron-donating groups (e.g., morpholine) at the amine position or modifying the sulfonylphenyl moiety (e.g., fluorination) improves solubility and target affinity. Mannich reactions with formaldehyde and secondary amines, as seen in pyrimidin-2-amine derivatives, enhance antimicrobial activity .

Q. How does the sulfonyl group affect pharmacokinetic properties?

The methanesulfonyl group increases metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with ethanesulfonyl analogs show a 2-fold increase in plasma half-life due to enhanced solubility and reduced hepatic clearance .

Q. What in silico methods predict binding affinity and mechanism of action?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like kinases. Surface plasmon resonance (SPR) validates binding kinetics, as demonstrated for triazole-oxadiazole hybrids targeting inflammatory pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine

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